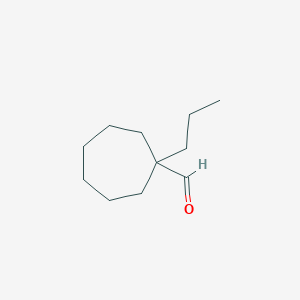

1-Propylcycloheptane-1-carbaldehyde

Description

Contextualizing Cyclic Aldehydes with Alkyl Quaternary Centers in Organic Synthesis

Cyclic aldehydes are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde group which can be readily transformed into a wide array of other functional groups. The IUPAC nomenclature for such compounds, where the aldehyde group is directly attached to a ring, uses the suffix "-carbaldehyde". acdlabs.com

The synthesis of molecules containing all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—presents a significant challenge in organic chemistry due to steric hindrance. acs.org The creation of these centers is a key objective in the synthesis of many complex natural products and pharmaceuticals. acs.orgnih.gov Methods for constructing these sterically congested centers often require specialized catalytic systems or multi-step reaction sequences. acs.orgnih.gov The presence of an aldehyde group at a quaternary center, as in 1-Propylcycloheptane-1-carbaldehyde, offers a unique synthetic handle for further molecular elaboration, allowing for the introduction of additional complexity around this already crowded core.

The Significance of Cycloheptane (B1346806) Scaffolds in Chemical Research

The seven-membered cycloheptane ring is a recurring motif in a diverse range of biologically active natural products and synthetic molecules. researchgate.net Unlike their more common five- and six-membered counterparts, cycloheptane rings possess a higher degree of conformational flexibility, which can be advantageous for binding to biological targets. However, this flexibility also presents a significant synthetic challenge, as controlling the stereochemistry of reactions on a floppy seven-membered ring can be difficult.

The unique three-dimensional shape of cycloheptane scaffolds allows them to explore a larger region of chemical space, a desirable trait in drug discovery. researchgate.net Consequently, the development of synthetic methods to access functionalized cycloheptanes is an active area of research. Arylcycloheptane scaffolds, for instance, are found in various terpenoid and alkaloid natural products. researchgate.net The study of simpler derivatives like this compound can provide valuable insights into the reactivity and conformational behavior of this important ring system.

Structural Features and Research Relevance of this compound as a Model System

The specific combination of a cycloheptane ring, a propyl group, and an aldehyde at a single carbon center makes this compound an intriguing model system for several areas of chemical research:

Stereoselective Reactions: The sterically hindered environment around the aldehyde group makes it an excellent substrate for studying the facial selectivity of nucleophilic additions. Researchers can investigate how different reagents and catalysts can overcome the steric bulk to achieve high levels of stereocontrol.

Conformational Analysis: The interplay between the bulky propyl group and the cycloheptane ring's flexible nature can be studied to understand preferred low-energy conformations. This information is crucial for designing more complex molecules with specific three-dimensional shapes.

Development of Synthetic Methods: The synthesis of this compound itself is a challenge that can drive the development of new methods for creating quaternary centers on medium-sized rings. Furthermore, its use as a starting material can pioneer new pathways to complex polycyclic systems.

While direct studies on this compound are not abundant in the literature, its constituent parts are of high importance. Research on related structures, such as cycloheptene-1-carbaldehyde, has shown that these molecules can undergo interesting photochemical isomerizations and cycloaddition reactions, leading to complex, fused-ring systems. researchgate.net This suggests that this compound could serve as a valuable precursor in the synthesis of novel molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-propylcycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h10H,2-9H2,1H3 |

InChI Key |

QMBAUWUKXULQAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCCCC1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Propylcycloheptane 1 Carbaldehyde

Retrosynthetic Analysis and Precursor Identification for the Cycloheptane (B1346806) Framework

A retrosynthetic analysis of 1-Propylcycloheptane-1-carbaldehyde guides the strategic disconnection of the molecule to identify viable starting materials and key intermediates. The primary disconnections involve the formyl group and the propyl group at the quaternary center.

Disconnecting the Formyl Group:

A primary retrosynthetic step is the disconnection of the aldehyde functionality. This can be envisioned through several pathways:

From a Nitrile: The aldehyde can be traced back to a nitrile group (C-CN bond disconnection), specifically 1-propylcycloheptane-1-carbonitrile. This nitrile can then be reduced to the aldehyde in a subsequent synthetic step.

From a Carboxylic Acid or its Derivative: The aldehyde could also be derived from a carboxylic acid or an ester, which would necessitate a partial reduction.

From a Grignard Reagent: Another approach involves the formylation of a Grignard reagent, suggesting a precursor like 1-propylcycloheptylmagnesium halide.

Disconnecting the Propyl Group:

The propyl group at the quaternary center can be disconnected to reveal a cycloheptanone (B156872) precursor. This disconnection points towards an alkylation reaction as a key bond-forming step.

Based on these primary disconnections, two main retrosynthetic pathways emerge, primarily differing in the order of introducing the propyl and the one-carbon (formyl or its precursor) units.

Pathway A: Alkylation followed by Formylation Precursor Introduction

This is a common and logical approach where the cycloheptane ring with a quaternary center is constructed first.

Target: this compound

Precursor 1: 1-Propylcycloheptane-1-carbonitrile (via disconnection of the aldehyde)

Precursor 2: Cycloheptanone (via disconnection of the propyl and cyano groups)

In this pathway, cycloheptanone is the key starting material. It would first be converted to an intermediate that allows for the sequential addition of a propyl group and a cyano group.

Pathway B: Ring Expansion and Subsequent Functionalization

An alternative strategy involves the expansion of a smaller ring, such as a substituted cyclohexanone, to form the cycloheptane skeleton.

Target: this compound

Precursor 1: A substituted cycloheptanone derivative

Precursor 2: A 1-propyl-1-substituted cyclohexyl precursor for ring expansion

While plausible, this approach can be more complex due to the challenges associated with controlling regioselectivity during ring expansion.

Formylation Strategies for the Quaternary Carbon Center of 1-Propylcycloheptane

The introduction of a formyl group onto a sterically hindered quaternary carbon is a critical and often challenging step. Both direct and indirect methods can be considered.

Direct Formylation via Organometallic Intermediates

This strategy involves the creation of a nucleophilic carbon at the desired position on the cycloheptane ring, which then reacts with a formylating agent. A primary route for this is through a Grignard reagent.

The synthesis would proceed by first preparing 1-propylcycloheptylmagnesium bromide from the corresponding 1-bromo-1-propylcycloheptane. This Grignard reagent can then be treated with a suitable formylating agent. A common and effective formylating agent for Grignard reagents is ethyl formate. vaia.compearson.compearson.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of ethyl formate, leading to the formation of the aldehyde after workup. vaia.com

Table 1: Proposed Direct Formylation via Grignard Reagent

| Step | Reactants | Reagents | Product |

| 1 | 1-Bromo-1-propylcycloheptane | Mg, THF | 1-Propylcycloheptylmagnesium bromide |

| 2 | 1-Propylcycloheptylmagnesium bromide | Ethyl formate, then H₃O⁺ | This compound |

Indirect Routes Involving Functional Group Interconversions on the Cycloheptyl Ring

An indirect yet powerful method for synthesizing aldehydes is the reduction of nitriles. This approach avoids the often-sensitive nature of Grignard reagents and can be highly efficient.

The key intermediate for this route is 1-propylcycloheptane-1-carbonitrile. The synthesis of this nitrile can be achieved by the alkylation of cycloheptanone. A common method involves the reaction of cycloheptanone with tosyl cyanide and a propyl nucleophile, or by reacting a 1-propylcycloheptyl halide with a cyanide salt.

Once the 1-propylcycloheptane-1-carbonitrile is obtained, it can be reduced to the aldehyde using a sterically hindered reducing agent that prevents over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (-78 °C) to isolate the aldehyde after hydrolysis of the intermediate imine. chemistrysteps.commasterorganicchemistry.com

Table 2: Proposed Indirect Formylation via Nitrile Reduction

| Step | Reactants | Reagents | Product |

| 1 | Cycloheptanone | 1. Propyl Grignard or organolithium reagent2. Cyanide source (e.g., TMSCN) | 1-Propylcycloheptane-1-carbonitrile |

| 2 | 1-Propylcycloheptane-1-carbonitrile | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ | This compound |

Convergent and Divergent Synthetic Pathways to Substituted Cycloheptane Aldehydes

The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies, each with its own advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, a divergent approach would be highly valuable for creating a library of related compounds for structure-activity relationship studies.

A key intermediate for a divergent synthesis would be 1-propylcycloheptanone. This intermediate could be synthesized by the α-alkylation of cycloheptanone with a propyl halide. From 1-propylcycloheptanone, a variety of synthetic routes can be envisioned:

Synthesis of the Target Aldehyde: Conversion of the ketone to the target aldehyde via a multi-step sequence (e.g., Wittig reaction to introduce a carbon, followed by ozonolysis).

Synthesis of Other Analogs: The ketone could be reduced to an alcohol, converted to an amine, or further alkylated at the α-position to generate a library of substituted cycloheptanes.

Enantioselective Synthesis of Chiral this compound

The quaternary carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The enantioselective synthesis of this compound to produce a single enantiomer is a significant challenge.

Asymmetric Catalysis in Carbaldehyde Formation at the Quaternary Center

Achieving enantioselectivity in the formation of the aldehyde at the quaternary center can be approached through several catalytic methods. One of the most promising is the asymmetric hydroformylation of a suitably substituted alkene. nih.govnih.govacs.orgwikipedia.org

This would involve the synthesis of 1-propylcycloheptene as a key intermediate. The asymmetric hydroformylation of this trisubstituted alkene using a chiral rhodium or cobalt catalyst could, in principle, deliver the chiral aldehyde directly. However, the hydroformylation of trisubstituted alkenes is often challenging, with issues of regioselectivity and reactivity. acs.orgresearchgate.net The development of highly active and selective catalysts would be crucial for the success of this approach.

An alternative strategy involves the use of a chiral auxiliary. This well-established method involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. nih.govwikipedia.orguwindsor.cawilliams.eduharvard.edu

In one plausible route, cycloheptanone could be reacted with a chiral amine, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral enamine. This chiral enamine can then be alkylated with propyl iodide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 1-propylcycloheptanone. This ketone can then be converted to the target aldehyde through a series of stereoconservative steps.

Table 3: Proposed Enantioselective Synthesis via Chiral Auxiliary

| Step | Reactants | Reagents/Auxiliary | Product |

| 1 | Cycloheptanone | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral hydrazone |

| 2 | Chiral hydrazone | 1. LDA, THF, 0 °C2. Propyl iodide | Alkylated chiral hydrazone |

| 3 | Alkylated chiral hydrazone | O₃, then workup | (R)-1-Propylcycloheptanone |

| 4 | (R)-1-Propylcycloheptanone | Multi-step conversion | (R)-1-Propylcycloheptane-1-carbaldehyde |

The development of catalytic enantioselective methods for the construction of quaternary stereocenters is an active area of research, and new methods are continuously being reported that could be applicable to the synthesis of chiral this compound. acs.orgnih.govrsc.orgillinois.eduacs.org

Synthetic Methodologies for this compound Remain Elusive in Current Literature

General strategies for the functionalization of seven-membered carbocycles often involve complex multi-step processes. These can include the use of transition metal complexes to control stereochemistry, as seen in the synthesis of polyhydroxylated cycloheptane derivatives. psu.eduresearchgate.net Methodologies for achieving kinetic stereocontrol in the synthesis of substituted cyclohexanes have also been developed, highlighting the ongoing efforts to access thermodynamically less favored isomers. nih.gov

Furthermore, diastereoselective cascade reactions have been employed to create α-substituted allylboronic esters, which can serve as precursors to complex acyclic structures. nih.gov However, the application of these or similar strategies to the specific synthesis of this compound has not been documented in the reviewed literature.

The lack of specific findings means that data on reaction conditions, yields, and stereoselectivities for the synthesis of this compound cannot be provided at this time. Consequently, a detailed discussion of chiral auxiliary-mediated approaches or diastereoselective routes utilizing existing stereocenters in precursors for this particular compound is not possible based on the current body of scientific evidence.

Further research and publication in the field of synthetic organic chemistry may in the future shed light on viable pathways to obtain this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Propylcycloheptane 1 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate as the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

Stereoselectivity and Diastereocontrol in Additions to the Carbonyl Group

The presence of a chiral center at the alpha-position to the carbonyl group in 1-propylcycloheptane-1-carbaldehyde, which is a quaternary carbon, introduces the possibility of diastereoselectivity in nucleophilic addition reactions. The approach of an incoming nucleophile to the two faces of the planar carbonyl group (re and si faces) is influenced by the steric bulk of the adjacent cycloheptyl and propyl groups.

Theoretical models, such as Cram's rule, Felkin-Anh model, and the Cornforth model, provide a framework for predicting the stereochemical outcome of such reactions. The Felkin-Anh model, in particular, often successfully predicts the major diastereomer formed. According to this model, the largest group (in this case, the cycloheptyl ring) orients itself perpendicular to the plane of the carbonyl group, thereby directing the nucleophile to attack from the less hindered face. The precise diastereomeric ratio would be dependent on the specific nucleophile and reaction conditions.

Influence of Steric Hindrance from the Propyl and Cycloheptyl Moieties on Reaction Kinetics and Selectivity

The significant steric bulk imposed by the quaternary carbon bearing both a propyl and a cycloheptyl group at the alpha-position profoundly influences the reactivity of the aldehyde. This steric congestion hinders the approach of nucleophiles to the carbonyl carbon, leading to a decrease in reaction rates compared to less substituted aldehydes.

The degree of steric hindrance can also impact the selectivity of the reaction. For instance, in reactions with sterically demanding nucleophiles, the steric barrier may become the dominant factor controlling the reaction pathway, potentially leading to higher diastereoselectivity as one approach trajectory is significantly more hindered than the other.

Table 1: Expected Relative Reactivity in Nucleophilic Addition

| Aldehyde | Relative Rate of Nucleophilic Addition |

| Formaldehyde | Very Fast |

| Acetaldehyde | Fast |

| Isobutyraldehyde | Moderate |

| This compound | Slow |

Oxidation and Reduction Chemistry of the Aldehyde Functional Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can convert the aldehyde to 1-propylcycloheptane-1-carboxylic acid. The use of pyridinium (B92312) chlorochromate (PCC) is typically associated with the oxidation of primary alcohols to aldehydes, but stronger oxidizing agents will continue the oxidation to the carboxylic acid. youtube.com

Reduction: The aldehyde can be reduced to (1-propylcycloheptyl)methanol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. These reactions proceed via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com Due to the steric hindrance around the carbonyl group, harsher conditions or more potent reducing agents might be necessary compared to simpler aldehydes.

Transformations Involving the Alpha-Carbon to the Carbonyl Group

The hydrogen atoms on the carbon adjacent to the carbonyl group (the alpha-carbon) in aldehydes and ketones exhibit acidity and can be removed by a base to form an enolate. masterorganicchemistry.com

Enolate Chemistry and Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

This compound possesses a single alpha-hydrogen on the carbon atom of the cycloheptyl ring that is also bonded to the carbonyl group. Deprotonation at this position by a strong base, such as lithium diisopropylamide (LDA), would generate a resonance-stabilized enolate. youtube.comyoutube.com This enolate is a potent nucleophile.

Aldol Condensation: The enolate of this compound can react with another molecule of the aldehyde in an aldol addition reaction. However, due to the significant steric hindrance, this self-condensation is likely to be slow. A crossed aldol reaction, where the enolate reacts with a different, less hindered aldehyde (like formaldehyde), would likely be more efficient.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This compound can participate in this reaction, for example, with malonic acid or its esters, to form an α,β-unsaturated product after dehydration.

Alpha-Halogenation and Subsequent Nucleophilic Displacement Reactions

The alpha-carbon of this compound can be halogenated under acidic or basic conditions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the aldehyde will tautomerize to its enol form. This enol is nucleophilic and will react with a halogen (Cl₂, Br₂, or I₂) to introduce a halogen atom at the alpha-position. libretexts.org The reaction proceeds through the formation of an enol, which is the rate-determining step. libretexts.org

Subsequent Nucleophilic Displacement: The resulting α-halo aldehyde is a valuable intermediate for further synthetic transformations. The halogen atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. For example, treatment with a hindered base, such as pyridine, can induce an E2 elimination to form an α,β-unsaturated aldehyde. libretexts.org

Ring-Expansion and Ring-Contraction Reactions of the Cycloheptane (B1346806) Ring

The seven-membered carbocyclic ring of this compound is subject to transformations that can lead to either larger or smaller ring systems. These reactions are typically driven by the formation of more stable carbocation intermediates or by specific rearrangement-promoting reagents.

One of the most relevant ring-expansion methods for structures related to this compound is the Tiffeneau-Demjanov rearrangement . This reaction sequence would typically begin with the conversion of the aldehyde group to a primary amine via reductive amination. The resulting 1-(aminomethyl)-1-propylcycloheptanol would then be treated with nitrous acid to generate an unstable diazonium salt. Subsequent elimination of nitrogen gas would lead to a carbocation, which can then undergo a 1,2-alkyl shift, resulting in the expansion of the cycloheptane ring to a cyclooctanone (B32682) derivative, specifically 2-propylcyclooctanone. The Tiffeneau-Demjanov rearrangement is a reliable method for one-carbon ring expansions of cycloalkanes. wikipedia.orgnumberanalytics.comwikipedia.org The general mechanism involves the formation of a diazonium salt from a 1-aminomethyl-cycloalkanol, which then rearranges to a ring-expanded ketone. numberanalytics.com This method has been successfully applied to various ring sizes, including the expansion of seven-membered rings. wikipedia.org

Conversely, ring-contraction reactions of the cycloheptane ring are also conceivable, although generally less favored than for larger, more strained rings. A potential pathway for ring contraction could involve a Favorskii-type rearrangement if the carbon atom alpha to the aldehyde is functionalized with a good leaving group. However, a more direct consideration for the aldehyde itself would be a reaction sequence that generates a carbocation on the ring, which could then trigger a ring-contracting alkyl shift. For instance, if the aldehyde were converted to a leaving group and a carbocation generated at the adjacent ring carbon, a 1,2-shift could lead to a substituted cyclohexane (B81311) derivative.

Table 1: Potential Ring-Expansion and -Contraction Reactions

| Reaction Type | Key Reagents/Intermediates | Expected Product from this compound | General Principle |

|---|---|---|---|

| Tiffeneau-Demjanov Ring Expansion | 1. Reductive Amination (e.g., NH3, H2/Pd) 2. Nitrous Acid (HNO2) | 2-Propylcyclooctanone | Rearrangement of a 1-aminomethyl-cycloalkanol to form a ring-expanded cycloketone. numberanalytics.com |

| Cationic Ring Contraction | Generation of a carbocation on the cycloheptane ring | Substituted cyclohexane derivative (e.g., (1-propylcyclohexyl)methanol) | A 1,2-alkyl shift in a cycloheptyl carbocation leading to a more stable six-membered ring. |

Radical and Electron Transfer Reactions Involving the Aldehyde and Ring System

The aldehyde functional group in this compound can participate in radical reactions. One common reaction is radical decarbonylation , where the formyl group is removed to yield an alkyl radical. This can be initiated photochemically or by using a radical initiator. The resulting 1-propylcycloheptyl radical could then abstract a hydrogen atom from the solvent or another hydrogen donor to form 1-propylcycloheptane, or it could undergo other radical-mediated processes such as addition to an alkene or a coupling reaction.

Electron transfer reactions are also a possibility. Single-electron reduction of the aldehyde would generate a ketyl radical anion. In the presence of a proton source, this would lead to the corresponding alcohol, 1-(1-propylcycloheptyl)methanol. Conversely, single-electron oxidation is less common for aldehydes but could potentially occur under specific conditions with strong oxidants.

The cycloheptane ring itself can also be involved in radical reactions. For instance, abstraction of a hydrogen atom from the cycloheptane ring by a reactive radical species would generate a cycloheptyl radical. The position of this radical would depend on the relative stability of the resulting radical (tertiary > secondary > primary). In the case of this compound, the tertiary C-1 position is a likely site for radical formation.

Table 2: Potential Radical and Electron Transfer Reactions

| Reaction Type | Initiator/Reagent | Expected Intermediate | Potential Final Product |

|---|---|---|---|

| Radical Decarbonylation | Photolysis or Radical Initiator (e.g., AIBN) | 1-Propylcycloheptyl radical | 1-Propylcycloheptane |

| Single-Electron Reduction | Reducing agent (e.g., Na in liquid NH3) | Ketyl radical anion | 1-(1-Propylcycloheptyl)methanol |

| Hydrogen Abstraction from Ring | Radical species (e.g., t-BuO•) | 1-Formyl-1-propylcycloheptyl radical | Further functionalized products |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The aldehyde group and the C-H bonds of the cycloheptane ring in this compound are potential sites for metal-catalyzed transformations.

The aldehyde can undergo various metal-catalyzed additions. For example, a Grignard reaction with an organomagnesium halide (R-MgX) would lead to a secondary alcohol after acidic workup. masterorganicchemistry.com Similarly, other organometallic reagents like organolithiums or organozincs could add to the carbonyl group.

More advanced metal-catalyzed reactions could involve the C-H bonds of the cycloheptane ring. Directed C-H functionalization is a powerful tool in modern organic synthesis. beilstein-journals.orgyoutube.com In the case of this compound, the aldehyde group could potentially act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the cycloheptane ring. This would allow for the introduction of new functional groups at a defined position. For example, a palladium catalyst could mediate the arylation or alkylation of a C-H bond at the C2 position of the cycloheptane ring.

Furthermore, the aldehyde itself can be a coupling partner in certain metal-catalyzed reactions. For instance, in a reductive coupling reaction, two molecules of the aldehyde could be coupled in the presence of a low-valent titanium reagent (McMurry reaction) to form an alkene, in this case, 1,2-bis(1-propylcycloheptyl)ethene.

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Type | Catalyst/Reagent | Expected Product | General Principle |

|---|---|---|---|

| Grignard Addition | R-MgX, then H3O+ | 1-(1-Propylcycloheptyl)-1-alkanol | Nucleophilic addition of an organometallic reagent to the carbonyl carbon. masterorganicchemistry.com |

| Directed C-H Arylation | Palladium catalyst, Aryl halide | 2-Aryl-1-propylcycloheptane-1-carbaldehyde | The aldehyde acts as a directing group to functionalize a specific C-H bond. beilstein-journals.org |

| Reductive Coupling (McMurry) | TiCl3, LiAlH4 | 1,2-bis(1-Propylcycloheptyl)ethene | Coupling of two carbonyl groups to form an alkene. |

Advanced Spectroscopic Characterization and Elucidation of 1 Propylcycloheptane 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-propylcycloheptane-1-carbaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its structure.

The ¹H-NMR spectrum is expected to show distinct signals for the aldehyde proton, the propyl chain protons, and the cycloheptane (B1346806) ring protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group.

The propyl group protons would present as a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around δ 1.3-1.4 ppm, and a triplet for the methylene group attached to the cycloheptane ring (α-CH₂) around δ 1.5-1.6 ppm.

The twelve protons of the cycloheptane ring would likely appear as a series of complex, overlapping multiplets in the range of δ 1.4-1.8 ppm. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of the protons.

In the ¹³C-NMR spectrum, the most downfield signal would be the carbonyl carbon of the aldehyde group, expected around δ 200-205 ppm. The quaternary carbon of the cycloheptane ring to which the propyl and aldehyde groups are attached would appear around δ 50-60 ppm. The carbons of the propyl chain are predicted to resonate at approximately δ 35-40 ppm (α-CH₂), δ 17-20 ppm (β-CH₂), and δ 14-15 ppm (CH₃). The cycloheptane ring carbons would show a set of signals in the δ 25-35 ppm range. wikipedia.org

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.5 - 10.0 | s (singlet) | N/A |

| Propyl-H (α-CH₂) | 1.5 - 1.6 | t (triplet) | ~7.5 |

| Propyl-H (β-CH₂) | 1.3 - 1.4 | sext (sextet) | ~7.5 |

| Propyl-H (γ-CH₃) | ~0.9 | t (triplet) | ~7.5 |

| Cycloheptane-H | 1.4 - 1.8 | m (multiplet) | N/A |

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 200 - 205 |

| Quaternary C | 50 - 60 |

| Propyl C (α-CH₂) | 35 - 40 |

| Propyl C (β-CH₂) | 17 - 20 |

| Propyl C (γ-CH₃) | 14 - 15 |

| Cycloheptane CH₂ | 25 - 35 |

To unambiguously assign the predicted signals and confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent methylene groups of the propyl chain (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₃). It would also show complex correlations among the cycloheptane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal of the propyl and cycloheptane moieties to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) connectivities. Key HMBC correlations would be from the aldehyde proton to the quaternary carbon and the carbonyl carbon. The protons of the α-CH₂ of the propyl group would also show a correlation to the quaternary carbon, confirming the attachment of the propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the cycloheptane ring and the spatial relationship between the propyl group and the ring protons.

Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of this compound (C₁₁H₂₀O), which is 168.28 g/mol . The molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation pattern would be influenced by the different functional parts of the molecule. jove.comlibretexts.org Common fragmentation pathways for aldehydes and cycloalkanes would be expected: youtube.comjove.com

α-Cleavage: Loss of the propyl radical (•C₃H₇, 43 u) would lead to a stable acylium ion at m/z 125. Alternatively, loss of the formyl radical (•CHO, 29 u) would generate a fragment at m/z 139. A peak at M-1 (m/z 167) due to the loss of the aldehydic hydrogen is also characteristic of aldehydes. jove.com

Cycloalkane Fragmentation: The cycloheptane ring can undergo fragmentation through the loss of neutral ethylene (B1197577) (C₂H₄, 28 u) or propylene (B89431) (C₃H₆, 42 u) molecules, leading to peaks at m/z 140 and m/z 126, respectively. jove.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum provides clear evidence for the presence of key functional groups. For this compound, the most prominent absorption would be the strong C=O stretch of the aldehyde. libretexts.orgspectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1725-1740 cm⁻¹. For saturated aliphatic aldehydes, this peak is typically around 1730 cm⁻¹. libretexts.org

Aldehydic C-H Stretch: Two characteristic, but weaker, bands for the C-H stretch of the aldehyde group are expected to appear around 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com The presence of these two bands is a hallmark of an aldehyde functional group. libretexts.orgutexas.edu

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) would correspond to the C-H stretching vibrations of the propyl and cycloheptane groups. libretexts.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1725 - 1740 | Very Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The quaternary carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), are powerful methods for analyzing chiral molecules. saschirality.orgcas.cz

These techniques measure the differential absorption of left and right circularly polarized light. saschirality.org While experimental data is unavailable, a typical approach would involve measuring the VCD or ECD spectrum of an enantiomerically enriched sample. The experimental spectrum would then be compared to a spectrum predicted by quantum chemical calculations for a known (R or S) configuration. mdpi.comnih.gov A match between the experimental and calculated spectra would allow for the unambiguous determination of the absolute configuration of the enantiomer.

X-ray Crystallography for Solid-State Molecular Structure and Conformation (if crystalline derivatives are obtained)

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray crystallography could provide the ultimate proof of its molecular structure. nih.govnih.gov This technique would yield precise data on bond lengths, bond angles, and the solid-state conformation of the molecule, including the puckering of the cycloheptane ring and the relative orientation of the substituents. For a chiral sample, X-ray crystallography on a single crystal of one enantiomer can determine the absolute configuration without ambiguity. nih.gov

Computational and Theoretical Studies on 1 Propylcycloheptane 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, energy levels, and electron distribution. wikipedia.orgiitg.ac.in

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. google.comnih.gov

Geometry Optimization and Conformational Analysis:

The seven-membered ring of cycloheptane (B1346806) is known for its conformational flexibility, existing as a series of interconverting twist-chair and twist-boat conformations. researchgate.netresearchgate.net The addition of a propyl and a carbaldehyde group at the same carbon atom introduces further complexity. DFT methods, such as B3LYP or M06-2X, coupled with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can be employed to perform geometry optimizations to locate the stable conformers of 1-propylcycloheptane-1-carbaldehyde. researchgate.netresearchgate.net

The process begins by generating various initial structures representing potential conformers, considering the different arrangements of the cycloheptane ring and the rotational positions (rotamers) of the propyl group and the aldehyde group. Each of these structures is then optimized to find the nearest local energy minimum on the potential energy surface. Frequency calculations are subsequently performed to confirm that the optimized geometries are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). asianpubs.org The relative energies of these conformers, corrected with ZPVE, reveal the most stable structures and their populations at a given temperature, according to the Boltzmann distribution. comporgchem.com

Thermochemical Properties:

The same DFT calculations used for geometry optimization and frequency analysis can provide a wealth of thermochemical data. researchgate.netarxiv.orgnih.gov Properties such as the standard enthalpy of formation (), entropy (), and Gibbs free energy () can be computed. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Table 1: Hypothetical Thermochemical Data for the Most Stable Conformer of this compound at 298.15 K

| Property | Predicted Value | Unit |

| Enthalpy of Formation () | -285.5 | kJ/mol |

| Standard Entropy () | 480.2 | J/(mol·K) |

| Gibbs Free Energy of Formation () | -142.7 | kJ/mol |

| Heat Capacity () | 250.9 | J/(mol·K) |

While DFT is highly effective, other quantum chemical methods also play important roles.

Ab Initio Methods:

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.orgnumberanalytics.comlibretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. wikipedia.org More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), incorporate electron correlation to achieve higher accuracy. numberanalytics.com These methods can be used to benchmark DFT results and are particularly important for calculating precise electronic properties, such as ionization potential and electron affinity, and for studying systems where DFT might be less reliable.

Semi-Empirical Methods:

Semi-empirical methods, such as AM1 or PM7, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for preliminary conformational searches of large molecules or for screening large numbers of derivatives before committing to more computationally intensive methods.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.orgnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. acs.org

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or chloroform) to mimic solution-phase behavior. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or even microseconds. duke.edu

The resulting trajectory provides a detailed picture of the conformational landscape. It can reveal the pathways and timescales of conformational changes, such as the pseudorotation of the cycloheptane ring and the rotation of the propyl and aldehyde groups. nih.govarxiv.orgarxiv.org This information is crucial for understanding how the molecule's shape fluctuates, which can influence its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.govnih.govdoaj.orgnyu.edu DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of this compound. nih.gov To obtain accurate predictions, it is common to calculate the shifts for several low-energy conformers and then average them based on their Boltzmann populations. comporgchem.com

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| ¹H NMR | ||

| Aldehydic H (-CHO) | 9.5 - 9.8 ppm | Highly deshielded proton, characteristic of aldehydes. |

| α-Hydrogens (ring) | 2.2 - 2.5 ppm | Deshielded by the adjacent carbonyl group. |

| Propyl & Ring CH₂ | 1.2 - 1.8 ppm | Typical range for aliphatic protons. |

| Propyl CH₃ | 0.9 - 1.0 ppm | Terminal methyl group. |

| ¹³C NMR | ||

| Carbonyl C (C=O) | 200 - 205 ppm | Characteristic chemical shift for an aldehyde carbon. |

| Quaternary C | 50 - 55 ppm | Carbon atom attached to both the propyl and aldehyde groups. |

| Propyl & Ring C | 20 - 40 ppm | Aliphatic carbons. |

| IR Spectroscopy | ||

| C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, characteristic absorption for a saturated aliphatic aldehyde. libretexts.org |

| Aldehydic C-H Stretch | 2710 - 2730 cm⁻¹ & 2810 - 2830 cm⁻¹ | Two weak bands, characteristic of the C-H bond of an aldehyde group. |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | Stretching vibrations of the propyl and cycloheptane C-H bonds. |

Vibrational Frequencies (IR Spectroscopy):

The same frequency calculations that confirm optimized geometries also yield the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) spectra. thaiscience.inforesearchgate.netresearchgate.net The most characteristic predicted vibration for this compound would be the strong carbonyl (C=O) stretching frequency. libretexts.orgdalalinstitute.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net

Elucidation of Reaction Mechanisms via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, a key reaction to study would be the nucleophilic addition to the electrophilic carbonyl carbon.

Transition State Search:

To study a reaction mechanism, such as the addition of a Grignard reagent (e.g., CH₃MgBr) or a hydride (e.g., from NaBH₄), computational chemists first locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to find these crucial structures. The energy of the TS relative to the reactants determines the activation energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis:

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation connects the transition state to the reactant and product energy minima, confirming that the located TS is indeed the correct one for the reaction of interest. This provides a complete picture of the reaction pathway, showing how the geometry of the system changes as the reaction progresses.

In Silico Design and Virtual Screening of this compound Derivatives

The structural and electronic information obtained from computational studies can be leveraged for the in silico (computer-based) design of new molecules with desired properties. nih.govresearchgate.net The scaffold of this compound could serve as a starting point for designing derivatives with potential biological activity.

Virtual Screening:

If a biological target (e.g., an enzyme or receptor) is known, a library of virtual derivatives of this compound can be created by systematically modifying its structure. For example, the propyl group could be replaced with other alkyl or functionalized chains, or the aldehyde could be converted to other functional groups.

This virtual library can then be screened against the biological target using molecular docking. nih.govnih.govoup.comacs.org Docking programs predict the preferred binding orientation and affinity of a ligand to a receptor. nih.govacs.org This process allows for the rapid evaluation of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com The flexibility of both the ligand and the receptor's binding site is a critical factor for accurate docking predictions. duke.edunih.gov

Table 3: Examples of Hypothetical Derivatives for Virtual Screening

| Derivative Name | Modification from Parent Compound | Rationale for Design |

| 1-(3-Phenylpropyl)cycloheptane-1-carbaldehyde | Propyl group replaced with a 3-phenylpropyl group. | Introduce aromatic interactions (e.g., π-π stacking) with a receptor. |

| 1-Propylcycloheptane-1-carbonitrile | Carbaldehyde group replaced with a nitrile group. | Alter hydrogen bonding capability and electronic properties. |

| N-(1-Propylcycloheptylmethyl)amine | Carbaldehyde group reduced to an amine. | Introduce a basic center for potential salt bridge formation. |

| 1-(3-Hydroxypropyl)cycloheptane-1-carbaldehyde | Terminal methyl of propyl group replaced with a hydroxyl group. | Add a hydrogen bond donor/acceptor group to improve binding affinity. |

Applications and Potential in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block for the Synthesis of Complex Molecules

The structure of 1-Propylcycloheptane-1-carbaldehyde, featuring a quaternary carbon on a seven-membered ring, presents it as a potentially valuable chiral building block for the synthesis of complex molecules. The creation of a chiral center allows for the stereoselective synthesis of intricate molecular architectures, a critical aspect in the development of pharmaceuticals and other biologically active compounds.

The synthesis of chiral, densely functionalized cycloheptanes has been explored, for instance, by deriving them from carbohydrates. These methods can produce cycloheptane (B1346806) rings with multiple stereocenters, which are then used as scaffolds for more complex structures. Although not specifically detailing the use of this compound, the principles underscore the utility of chiral cycloheptane derivatives in constructing complex molecules. The presence of the aldehyde group in this compound offers a reactive handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, further expanding its synthetic utility.

Table 1: Potential Reactions for Modifying this compound

| Reaction Type | Reagents | Potential Product |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy aldehyde/ketone |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Reduction | Sodium borohydride (B1222165) | Primary alcohol |

| Oxidation | Potassium permanganate (B83412) | Carboxylic acid |

Role in the Development of Novel Organocatalytic Systems and Ligand Design

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the specific structural features of the catalyst. Aldehydes, such as this compound, can participate in organocatalytic cycles, for example, through the formation of enamines or iminium ions. These intermediates can then engage in a variety of asymmetric transformations.

Research in organocatalysis has shown that the reactivity of cyclic substrates can be influenced by ring size. For instance, the stability of carbocations on cyclopentane (B165970) and cycloheptane rings is reportedly lower than on cyclohexane (B81311) rings, which can affect the kinetics and outcome of certain reactions. rsc.org This suggests that a catalyst or ligand derived from a cycloheptane scaffold could impart unique reactivity and selectivity profiles. The propyl group and the cycloheptane ring of this compound would provide a specific steric environment that could be exploited in the design of novel organocatalysts or ligands for transition metal catalysis, potentially influencing the enantioselectivity of a reaction.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

The cycloheptane ring is a structural motif found in some natural products and can be a core component of specialty chemicals. Cycloheptane itself is used as a nonpolar solvent and as an intermediate in the manufacturing of chemicals and pharmaceuticals. metoree.comfishersci.ca The functional group of this compound, the aldehyde, is a versatile precursor for a wide range of other functional groups and for building larger molecules.

For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing heterocycles. These transformations could lead to the synthesis of specialty polymers, liquid crystals, or other advanced materials. While no patents currently exist that specifically name this compound as a precursor for liquid crystals, other cyclohexane carbaldehyde compounds have been patented for this purpose, indicating the potential for cyclic aldehydes in materials science. google.com

Utility in the Generation of Diverse Compound Libraries for Chemical Research

Compound libraries are essential tools in drug discovery and chemical biology, allowing for the high-throughput screening of a large number of compounds for biological activity. The scaffold of this compound, with its distinct three-dimensional shape imparted by the seven-membered ring and the propyl group, can serve as a unique starting point for the generation of a diverse library of related molecules.

By systematically reacting the aldehyde group with a variety of reagents, a library of compounds with diverse functional groups and stereochemistries can be rapidly assembled. This diversity is crucial for exploring chemical space and increasing the probability of discovering novel bioactive molecules. The cycloheptane core provides a less common scaffold compared to the more frequently used five- and six-membered rings, potentially leading to the discovery of compounds with novel biological activities.

Emerging Research Avenues and Future Directions for 1 Propylcycloheptane 1 Carbaldehyde

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules like 1-Propylcycloheptane-1-carbaldehyde is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.

Continuous-flow systems enable precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For the synthesis of cycloalkane derivatives, flow chemistry can facilitate reactions that are otherwise challenging in batch, such as those involving hazardous reagents or intermediates. The continuous nature of these systems also allows for the seamless integration of multiple reaction steps, reducing manual handling and the potential for human error. For instance, a multi-step synthesis of the analgesic drug tramadol, which starts from cyclohexanone, has been successfully demonstrated in a continuous-flow platform, showcasing the potential for complex cyclic molecule synthesis. researchgate.netaminer.cnsemanticscholar.orgvapourtec.com

Automated synthesis platforms, often coupled with artificial intelligence, are further revolutionizing the discovery and optimization of synthetic routes. These systems can rapidly screen a wide range of reaction conditions and catalysts to identify the most efficient pathways for producing target molecules like this compound. This high-throughput approach accelerates the research and development process, enabling chemists to explore a broader chemical space and identify novel derivatives with desired properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Cycloalkane Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, in-situ generation of hazardous intermediates. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Exploration of Sustainable and Green Chemistry Methodologies for its Production and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing environmental impact and improving resource efficiency. For a compound like this compound, which may find applications in the fragrance industry, sustainable production is of paramount importance. matec-conferences.orgpolimi.it

Green chemistry approaches to its synthesis could involve the use of renewable starting materials, environmentally benign solvents, and catalytic reactions that minimize waste. For example, research into the synthesis of cyclic fragrances is exploring the use of biocatalysis and renewable feedstocks derived from citrus industry by-products. polimi.it The development of catalytic systems that promote atom economy, such as cycloaddition reactions, is another key area of focus for the sustainable synthesis of cyclic compounds. nih.gov

Furthermore, the transformation of this compound into other valuable derivatives can be designed with green chemistry principles in mind. This includes the use of catalytic oxidation and reduction methods that avoid stoichiometric reagents and harsh reaction conditions.

Investigation of Bio-Catalytic and Enzymatic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity and mild reaction conditions. Enzymes, as natural catalysts, can be employed for various transformations on molecules like this compound.

One promising area is the use of oxidoreductases for the selective oxidation or reduction of the aldehyde functional group. For instance, alcohol dehydrogenases have been evaluated for the non-enantioselective oxidation of racemic alcohols to ketones, a transformation that could be adapted for aldehydes. frontiersin.org Conversely, the enzymatic reduction of aldehydes to their corresponding alcohols can be achieved with high chemoselectivity, avoiding the use of metal hydrides. nih.gov

Moreover, enzymes can be used for the functionalization of the cycloheptane (B1346806) ring. Biocatalytic C-H oxyfunctionalization, for example, allows for the direct introduction of hydroxyl groups into cycloalkanes, a challenging transformation using conventional chemical methods. nih.gov The deracemization of cyclic compounds, including aldehydes, is another area where enzymes are showing significant promise, enabling the production of single-enantiomer products. nih.govacs.orgmdpi.com

Table 2: Potential Biocatalytic Transformations for this compound

| Transformation | Enzyme Class | Potential Product |

| Aldehyde Reduction | Alcohol Dehydrogenase | 1-Propylcycloheptylmethanol |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 1-Propylcycloheptanecarboxylic acid |

| Ring Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated this compound derivatives |

| Deracemization | Amine Oxidase (for derivatives) | Enantiomerically pure derivatives |

Applications in Non-Traditional Chemical Synthesis and Materials Science

The unique structural features of this compound, a substituted seven-membered ring, make it an interesting building block for non-traditional chemical synthesis and materials science. The cycloheptane scaffold can impart specific conformational properties to larger molecules, influencing their biological activity or material properties.

In polymer science, functionalized cycloalkanes can be used as monomers for the synthesis of polymers with tailored characteristics. For example, the ring-opening metathesis polymerization (ROMP) of functionalized cyclopentene has been used to create functional polyolefins. dntb.gov.ua Similarly, this compound or its derivatives could potentially be incorporated into polymer backbones to create materials with novel thermal or mechanical properties. The synthesis of sustainable cycloaliphatic polyurethanes from bio-based terpenes and other cyclic compounds is an active area of research. rsc.org

Furthermore, the aldehyde group offers a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The synthesis of functionalized cycloheptane derivatives is an area of ongoing research, with applications in the development of new pharmaceuticals and other functional molecules. benthamscience.comnih.govrsc.orgscilit.com

Development of Advanced Analytical Techniques for Trace Analysis and Characterization in Complex Mixtures

As this compound and its derivatives find use in various applications, such as fragrances, the need for sensitive and selective analytical methods for their detection and characterization becomes crucial. unibas.italphaaromatics.commdpi.com The analysis of aldehydes in complex matrices, such as consumer products or environmental samples, often requires sophisticated techniques to overcome challenges like low concentrations and matrix interference.

Advanced analytical platforms, particularly those based on liquid chromatography-mass spectrometry (LC-MS/MS), are well-suited for the trace analysis of aldehydes. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Derivatization of the aldehyde group can enhance its chromatographic retention and ionization efficiency, leading to improved sensitivity and specificity. Various derivatization reagents have been developed for this purpose, enabling the detection of aldehydes at very low levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of cycloheptane derivatives. nih.govresearchgate.netstackexchange.comlibretexts.orgnih.gov Advanced NMR techniques can provide detailed information about the conformation of the seven-membered ring and the stereochemistry of its substituents. Theoretical calculations, in conjunction with experimental NMR data, can further aid in the conformational analysis of these flexible molecules. nih.govbiomedres.us

Table 3: Advanced Analytical Techniques for this compound

| Technique | Application | Advantages |

| LC-MS/MS | Trace quantification in complex mixtures. | High sensitivity, high selectivity, suitable for a wide range of matrices. |

| GC-MS | Analysis of volatile derivatives. | Excellent separation efficiency for volatile compounds. |

| NMR Spectroscopy | Structural elucidation and conformational analysis. | Provides detailed structural information, non-destructive. |

| SIFT-MS | Real-time headspace analysis. | Rapid, direct analysis of volatile compounds without chromatography. azom.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.